

Initial Investigations into Gold-195 Radiochemistry: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational radiochemistry of **Gold-195** (195 Au), with a particular focus on its production, purification, and quality control for use in radiopharmaceuticals. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel diagnostic and therapeutic agents.

Introduction to Gold-195

Gold-195 is a radioisotope of gold with a half-life of 186.1 days, decaying by electron capture to stable Platinum-195. Its metastable isomer, **Gold-195**m (^{195m}Au), possesses a very short half-life of 30.5 seconds, making it particularly suitable for dynamic studies in nuclear medicine, especially first-pass radionuclide angiography of the heart. The clinical utility of ^{195m}Au is primarily facilitated by the use of a Mercury-195m (^{195m}Hg) / **Gold-195**m (^{195m}Au) generator system, which allows for on-site, repeated elutions of the short-lived daughter radionuclide.

Production of Gold-195

The primary route for producing **Gold-195** for medical applications is indirect, via the decay of its parent isotope, ^{195m}Hg. This parent radionuclide is typically produced in a cyclotron. An alternative, direct method involves the irradiation of a platinum target.



Cyclotron Production of the Parent Isotope, Mercury-195m

The most common method for producing ^{195m}Hg is through the proton bombardment of a stable gold target (¹⁹⁷Au).

Nuclear Reaction: 197Au(p,3n)195mHg

- Target Material: High-purity (99.99%+) gold foil.
- Proton Beam Energy: The optimal energy range for this reaction is typically between 28 and 40 MeV.
- Irradiation: The gold target is irradiated with a proton beam in a cyclotron. The duration and intensity of the irradiation are optimized to maximize the yield of 195mHg while minimizing the production of radionuclidic impurities.

Production from a Platinum Target

Carrier-free ¹⁹⁵Au can also be produced by irradiating a platinum target with protons in a cyclotron. This method is followed by chemical separation to isolate the gold radioisotope.

The ^{195m}Hg/^{195m}Au Generator System

The ^{195m}Hg/^{195m}Au generator is a key technology that enables the clinical use of the short-lived ^{195m}Au. The generator is based on the principle of the secular or transient equilibrium between the longer-lived parent (^{195m}Hg, half-life 41.6 hours) and the short-lived daughter (^{195m}Au, half-life 30.5 seconds).

Generator Assembly and Elution

A detailed experimental protocol for the assembly and elution of a ^{195m}Hg/^{195m}Au generator is outlined below.

Experimental Protocol: 195mHg/195mAu Generator Preparation and Elution

 Target Processing: Following irradiation, the gold target containing the produced ^{195m}Hg is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).



- Mercury Separation: The mercury isotopes are separated from the bulk gold target material.
 This can be achieved through various chemical separation techniques, including liquid-liquid extraction.
- Column Preparation: A chromatographic column is prepared, typically with a stationary phase that has a high affinity for mercury and a low affinity for gold.
- Loading the Generator: The purified ^{195m}Hg solution is loaded onto the column, where it is adsorbed.
- Elution: The daughter, ^{195m}Au, is eluted from the generator using a suitable eluent. A common eluent is a sterile, aqueous solution of sodium thiosulfate. The thiosulfate forms a stable, soluble complex with the gold, allowing it to be washed off the column while the parent mercury remains adsorbed. Elutions can typically be performed every 3-5 minutes.

Purification of Gold-195

For applications requiring carrier-free ¹⁹⁵Au, such as in fundamental research or for the development of highly specific radiopharmaceuticals, solvent extraction is a common purification method.

Experimental Protocol: Solvent Extraction of Carrier-Free ¹⁹⁵Au from an Irradiated Platinum Target

- Target Dissolution: The irradiated platinum target is dissolved in aqua regia.
- Solvent Extraction: The resulting solution, containing ¹⁹⁵Au and bulk platinum, is subjected to solvent extraction. Gold(III) is readily extracted from nitric acid solutions using ethers, such as diethyl ether or diisopropyl ether.
- Separation: The organic phase containing the extracted ¹⁹⁵Au is separated from the aqueous phase containing the platinum.
- Back-Extraction: The ¹⁹⁵Au can then be back-extracted from the organic phase into a suitable aqueous solution for further use. This method can achieve a yield of over 90% for carrier-free ¹⁹⁵Au.[1]



Quality Control of Gold-195m Radiopharmaceuticals

Ensuring the quality and safety of radiopharmaceuticals is paramount. The eluate from the ^{195m}Hg/^{195m}Au generator must undergo rigorous quality control testing before administration to patients.

Experimental Protocol: Quality Control of 195mAu Eluate

- Radionuclidic Purity:
 - Objective: To determine the amount of the parent radionuclide, ^{195m}Hg, and other potential radionuclidic impurities in the eluate. This is a critical safety parameter, as mercury has a different biological distribution and a longer half-life, leading to unnecessary radiation dose to the patient.
 - Method: Gamma-ray spectroscopy is used to identify and quantify the radionuclides present in the eluate. The measurement is typically performed using a high-purity germanium (HPGe) detector.
 - Acceptance Criteria: The amount of 195mHg breakthrough is a key specification.
- Radiochemical Purity:
 - Objective: To ensure that the ^{195m}Au is in the desired chemical form (e.g., as the thiosulfate complex).
 - Method: Thin-layer chromatography (TLC) or paper chromatography is commonly used. A
 small spot of the eluate is applied to a chromatography strip, which is then developed in a
 suitable solvent system. The distribution of radioactivity on the strip is analyzed to
 determine the percentage of ^{195m}Au in the correct chemical form.
 - Acceptance Criteria: A high percentage of the radioactivity should be in the main peak corresponding to the desired ^{195m}Au complex.
- Sterility:
 - Objective: To ensure the absence of viable microorganisms.



- Method: The eluate is filtered through a 0.22 μm sterile filter. Samples of the filtered eluate are then incubated in appropriate culture media to detect any bacterial or fungal growth.
- Acceptance Criteria: No microbial growth should be observed.
- Pyrogenicity (Bacterial Endotoxin Test):
 - Objective: To detect the presence of pyrogens (fever-inducing substances), primarily bacterial endotoxins.
 - Method: The Limulus Amebocyte Lysate (LAL) test is the standard method. This is an in vitro test that is much faster than the traditional rabbit pyrogen test.
 - Acceptance Criteria: The endotoxin level must be below a specified limit.

Data Presentation

The following tables summarize key quantitative data related to the radiochemistry of **Gold-195**.

Table 1: Nuclear Properties of Gold-195 and Related Isotopes

Isotope	Half-life	Decay Mode	Principal Gamma Ray Energy (keV)
¹⁹⁵ Au	186.1 days	EC	98.8, 129.7
^{195m} Au	30.5 seconds	IT	262
^{195m} Hg	41.6 hours	IT, EC	176, 262, 560

EC = Electron Capture, IT = Isomeric Transition

Table 2: Performance Characteristics of 195mHg/195mAu Generators



Parameter	Typical Value	Reference
Elution Efficiency	20 - 30%	[1]
^{195m} Hg Breakthrough	< 0.001%	-

Visualizations

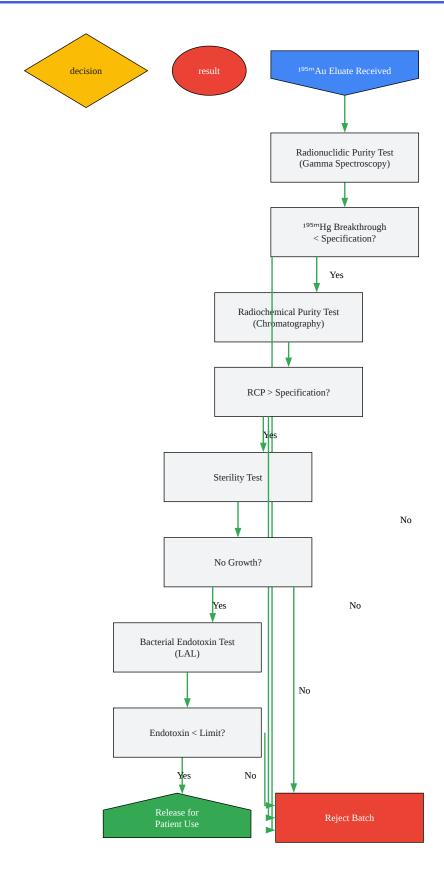
The following diagrams illustrate key workflows and logical relationships in the production and quality control of **Gold-195** radiopharmaceuticals.



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Caption: Workflow for the production of ^{195m}Au from a cyclotron to patient administration.





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References

- 1. Development and use of the 195mHg-195mAu generator for first pass radionuclide angiography of the heart PubMed [pubmed.ncbi.nlm.nih.gov]
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